molecular formula C23H21FN2O3 B607489 N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide CAS No. 1955550-51-2

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide

Cat. No.: B607489
CAS No.: 1955550-51-2
M. Wt: 392.43
InChI Key: VMVOHHPQIAPYHG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

FMK 9a can be synthesized through various synthetic routes. One common method involves the reaction of a fluoromethyl ketone with a suitable amine to form the desired product. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

FMK 9a undergoes several types of chemical reactions, including:

    Oxidation: FMK 9a can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced using common reducing agents to yield reduced forms of FMK 9a.

    Substitution: FMK 9a can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

FMK 9a has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the autophagy pathway and the role of ATG4B in autophagosome formation.

    Biology: Employed in cellular studies to investigate the effects of ATG4B inhibition on autophagy and related cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated autophagy, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of autophagy-related assays and screening platforms for drug discovery.

Mechanism of Action

FMK 9a exerts its effects by forming an irreversible covalent bond with the thiol group of cysteine 74 located at the catalytic site of ATG4B. This covalent modification inactivates the proteolytic activity of ATG4B, thereby inhibiting the cleavage of ATG8 family proteins and disrupting the autophagy pathway. The molecular targets and pathways involved include the ATG4B enzyme and the autophagy-related proteins it interacts with .

Comparison with Similar Compounds

FMK 9a is unique in its high specificity and potency as an ATG4B inhibitor. Similar compounds include:

Properties

IUPAC Name

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVOHHPQIAPYHG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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